Cas no 1564738-05-1 (1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one)

1-2-(2-Methyl-1H-imidazol-1-yl)phenylpropan-1-one is a specialized organic compound featuring a phenylpropanone core substituted with a 2-methylimidazole moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the imidazole ring enhances its potential as a ligand or building block for heterocyclic chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its compatibility with various reaction conditions further underscores its utility in research and industrial processes requiring structurally diverse intermediates.
1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one structure
1564738-05-1 structure
Product name:1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one
CAS No:1564738-05-1
MF:C13H14N2O
MW:214.263062953949
CID:5982034
PubChem ID:112677517

1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one
    • 1564738-05-1
    • 1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
    • EN300-1293240
    • Inchi: 1S/C13H14N2O/c1-3-13(16)11-6-4-5-7-12(11)15-9-8-14-10(15)2/h4-9H,3H2,1-2H3
    • InChI Key: BUCMYKYQCZTHJD-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC=CC=1N1C=CN=C1C

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.9Ų

1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1293240-10.0g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
10g
$3191.0 2023-05-23
Enamine
EN300-1293240-0.05g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
0.05g
$624.0 2023-05-23
Enamine
EN300-1293240-0.1g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
0.1g
$653.0 2023-05-23
Enamine
EN300-1293240-50mg
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
50mg
$348.0 2023-09-30
Enamine
EN300-1293240-500mg
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
500mg
$397.0 2023-09-30
Enamine
EN300-1293240-1.0g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
1g
$743.0 2023-05-23
Enamine
EN300-1293240-0.5g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
0.5g
$713.0 2023-05-23
Enamine
EN300-1293240-2.5g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
2.5g
$1454.0 2023-05-23
Enamine
EN300-1293240-5.0g
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
5g
$2152.0 2023-05-23
Enamine
EN300-1293240-250mg
1-[2-(2-methyl-1H-imidazol-1-yl)phenyl]propan-1-one
1564738-05-1
250mg
$381.0 2023-09-30

1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one Related Literature

Additional information on 1-2-(2-methyl-1H-imidazol-1-yl)phenylpropan-1-one

1-2-(2-Methyl-1H-imidazol-1-yl)phenylpropan-1-one: A Comprehensive Overview

1-2-(2-Methyl-1H-imidazol-1-yl)phenylpropan-1-one, identified by the CAS number 1564738-05-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug design. The structure of this compound features a propanone group attached to a phenyl ring, which is further substituted with a 2-methylimidazole moiety. This unique combination of functional groups makes it a promising candidate for various chemical and biological studies.

The synthesis of 1-2-(2-methylimidazolyl)phenylpropanone has been reported in several recent studies, highlighting its ease of preparation through standard organic synthesis techniques. Researchers have employed methods such as nucleophilic aromatic substitution and condensation reactions to construct the imidazole ring and attach it to the phenylpropanone backbone. These methods not only ensure high yields but also provide insights into the versatility of imidazole derivatives in organic synthesis.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and molecular interactions of cas no 1564738-05-1. Computational models, including density functional theory (DFT), have been used to analyze the compound's stability, reactivity, and potential interactions with biological targets. These studies have revealed that the compound exhibits favorable electronic characteristics, making it a strong candidate for further exploration in medicinal chemistry.

In terms of biological activity, 1-(2-(2-methylimidazolyl)phenyl)propanone has shown promising results in preliminary assays. Recent research has demonstrated its potential as an anti-inflammatory agent, with studies indicating its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, the compound has exhibited moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

The structural flexibility of this compound allows for further modification and optimization. Researchers have explored substituent effects on the imidazole ring and phenyl group, revealing that certain substitutions can enhance both the solubility and bioavailability of the compound. These findings underscore the importance of systematic structure-activity relationship (SAR) studies in drug discovery.

In conclusion, cas no 1564738-05-1, or 1-(2-(2-methylimidazolyl)phenyl)propanone, represents a valuable addition to the arsenal of imidazole derivatives being investigated for therapeutic applications. With its unique structure, favorable chemical properties, and promising biological activity, this compound is poised to play a significant role in future drug development efforts.

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